molecular formula C21H20ClNO2 B12589132 4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol CAS No. 648922-67-2

4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol

Cat. No.: B12589132
CAS No.: 648922-67-2
M. Wt: 353.8 g/mol
InChI Key: MEAPFGHTLHZEOX-UHFFFAOYSA-N
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Description

4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, a phenylethoxy group, and an anilino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol typically involves the condensation of 2-phenoxyaniline with 5-chlorosalicyldehyde under reflux conditions. This reaction forms a Schiff base, which is then reduced to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: The final phenol compound.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol involves its interaction with biological molecules such as DNA. The compound can intercalate into the DNA structure, disrupting its function and potentially leading to therapeutic effects. Additionally, it may interact with specific enzymes and receptors, modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-{[3-(2-phenoxy)anilino]methyl}phenol
  • 4-Chloro-2-{[3-(2-phenylethyl)anilino]methyl}phenol

Uniqueness

4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological molecules and may improve its therapeutic potential compared to similar compounds.

Properties

CAS No.

648922-67-2

Molecular Formula

C21H20ClNO2

Molecular Weight

353.8 g/mol

IUPAC Name

4-chloro-2-[[3-(2-phenylethoxy)anilino]methyl]phenol

InChI

InChI=1S/C21H20ClNO2/c22-18-9-10-21(24)17(13-18)15-23-19-7-4-8-20(14-19)25-12-11-16-5-2-1-3-6-16/h1-10,13-14,23-24H,11-12,15H2

InChI Key

MEAPFGHTLHZEOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NCC3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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